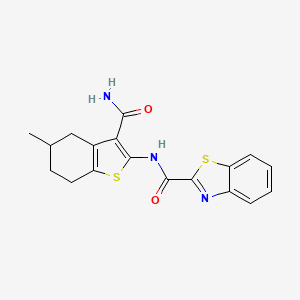

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Description

This compound features a bicyclic framework comprising a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core substituted with a carbamoyl group at position 3 and a methyl group at position 4. The benzothiophene ring is linked via an amide bond to a 1,3-benzothiazole-2-carboxamide moiety.

Properties

IUPAC Name |

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-9-6-7-12-10(8-9)14(15(19)22)17(24-12)21-16(23)18-20-11-4-2-3-5-13(11)25-18/h2-5,9H,6-8H2,1H3,(H2,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXJXLGTRLCQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring. Subsequent functionalization introduces the carbamoyl and benzothiazole groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and reagents are carefully selected to optimize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine: It has shown promise in drug discovery, particularly in the development of new therapeutic agents.

Industry: Its unique chemical properties make it useful in the production of materials with specific characteristics, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Structural and Functional Analysis

Substituent Position on Benzothiophene :

- The target compound’s 5-methyl group on the benzothiophene ring (vs. 6-methyl in ) may influence ring puckering and steric interactions with biological targets. Positional isomerism could alter binding affinity or metabolic stability .

Carboxamide Heterocycle: The 1,3-benzothiazole moiety (target and ) provides a planar aromatic system, enhancing π-π stacking interactions.

The 2-chlorophenyl substituent () adds lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility .

Inferred Physicochemical Properties

- Lipophilicity: Compounds with chlorophenyl or cyano groups () likely exhibit higher logP values than the carbamoyl-containing target.

- Solubility : The carbamoyl and benzothiazole groups (target) may enhance aqueous solubility compared to phenyl-substituted analogs ().

Notes and Limitations

The provided evidence lacks direct pharmacological or biochemical data (e.g., IC₅₀, binding assays) for the target compound. Comparisons are based on structural inferences.

Further experimental studies are required to validate the hypothesized structure-activity relationships.

Biological Activity

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer activity, antibacterial effects, and other relevant biological activities.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a complex structure that incorporates both benzothiazole and benzothiophene moieties. The presence of these aromatic systems contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 320.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Research indicates that this compound exhibits anticancer properties primarily through the induction of apoptosis in cancer cells. This is facilitated by the inhibition of key signaling pathways involved in cell proliferation.

Case Studies

-

MTT Assay Results :

- In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer).

- IC50 values were reported as follows:

- MCF-7: IC50 = 5.0 µM

- A549: IC50 = 7.5 µM

- HT-29: IC50 = 6.0 µM

-

Selectivity Analysis :

- The selectivity index was evaluated by comparing the cytotoxic effects on healthy cells (e.g., NIH3T3 fibroblasts) versus cancer cells. The results indicated a higher selectivity towards malignant cells with minimal toxicity to normal cells.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.0 | 4.0 |

| A549 | 7.5 | 3.5 |

| HT-29 | 6.0 | 3.8 |

Antibacterial Activity

The compound has also shown promising antibacterial activity against various strains of bacteria.

Study Findings

-

Inhibition Zones :

- The compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method.

- Notable inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

-

Minimum Inhibitory Concentration (MIC) :

- S. aureus: MIC = 16 µg/mL

- E. coli: MIC = 32 µg/mL

Table 3: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.